N-Benzylpropanamid

Übersicht

Beschreibung

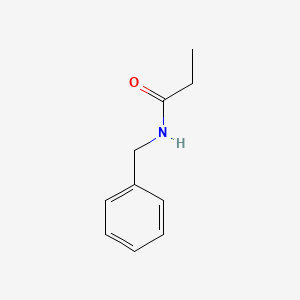

N-Benzylpropanamide is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of propanamide, where the hydrogen atom of the amide group is replaced by a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

N-Benzylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

N-Benzylpropanamide primarily targets Alcohol dehydrogenase 1B . Alcohol dehydrogenase 1B is an enzyme that plays a crucial role in the metabolism of alcohol in the human body. It catalyzes the oxidation of alcohols to aldehydes .

Mode of Action

It is known to interact with its target, alcohol dehydrogenase 1b, which may result in changes in the metabolic processes within the cell .

Biochemical Pathways

This pathway is responsible for the breakdown and removal of alcohol in the body .

Pharmacokinetics

In vitro adme-tox studies of a similar compound, n-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), revealed that it has very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (hlms), no significant influence on cyp3a4/cyp2d6 activity, and moderate inhibition of cyp2c9 in a concentration of 10 μm .

Result of Action

Studies on a similar compound, n-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), have shown that it has antiseizure effects in animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Benzylpropanamide can be synthesized through several methods. One common approach involves the reaction of propanoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields N-Benzylpropanamide as the primary product.

Another method involves the reduction of N-benzylpropanamide derivatives. For example, the reduction of N-benzyl-3-methoxypropanamide using lithium aluminum hydride (LiAlH₄) can produce N-Benzylpropanamide.

Industrial Production Methods

In industrial settings, N-Benzylpropanamide can be produced through large-scale reactions involving the same principles as laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzylpropanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Benzylpropanoic acid

Reduction: Benzylamine

Substitution: Various substituted amides depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

N-Benzylpropanamide can be compared with other similar compounds such as:

N-Benzylacetamide: Similar structure but with an acetyl group instead of a propanoyl group.

N-Benzylbutanamide: Contains a butanoyl group instead of a propanoyl group.

N-Benzylisobutyramide: Features an isobutyramide group.

Uniqueness

N-Benzylpropanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its potential therapeutic applications make it a valuable compound in research and industry.

Biologische Aktivität

N-Benzylpropanamide, a compound belonging to the class of amides, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

N-Benzylpropanamide is characterized by the presence of a benzyl group attached to a propanamide backbone. Its chemical formula is , and it exhibits properties typical of amides, such as solubility in organic solvents and relatively high boiling points.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of N-benzylpropanamide derivatives. For instance, a study on modified nialamide indicated that N-benzylpropanamide inhibited lipopolysaccharide (LPS)-induced overproduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in macrophages. The compound demonstrated significant reductions in cytokines TNF-α, IL-6, and IL-10 without cytotoxic effects on RAW 264.7 and DH82 cells .

Table 1: Inhibitory Effects of N-Benzylpropanamide on Pro-inflammatory Mediators

| Compound | IC50 (µg/ml) | Effect on NO Production | Effect on PGE2 Production |

|---|---|---|---|

| N-Benzylpropanamide | 98.7 | Inhibition | Inhibition |

| Parent Compound (Nialamide) | >200 | No significant effect | No significant effect |

This suggests that structural modifications can enhance the anti-inflammatory efficacy of related compounds.

2. Anticonvulsant Activity

N-Benzylpropanamide derivatives have been investigated for their anticonvulsant properties. A notable compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), was identified as a broad-spectrum anticonvulsant effective in various seizure models including the maximal electroshock test and the pentylenetetrazole test. It exhibited a favorable safety profile, indicating potential for clinical use in treating epilepsy .

Table 2: Anticonvulsant Activity of AS-1

| Test Model | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| Maximal Electroshock (MES) | 10 | 80 |

| Subcutaneous Pentylenetetrazole | 10 | 75 |

| Kindling Model | 10 | Significant Reduction |

The biological activity of N-benzylpropanamide can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit enzymes responsible for inflammatory responses, which contributes to its anti-inflammatory effects.

- Modulation of Neurotransmitter Systems : Its derivatives may influence neurotransmitter levels, providing anticonvulsant effects through modulation of excitatory and inhibitory pathways in the central nervous system.

Case Study 1: Anti-inflammatory Potential

A study conducted by Lee et al. demonstrated that irradiated nialamide derivatives, including N-benzylpropanamide, showed enhanced anti-inflammatory activity compared to their parent compound. The research involved assessing NO and PGE2 production in macrophage cell lines treated with LPS .

Case Study 2: Anticonvulsant Efficacy

In another study focusing on AS-1, researchers evaluated its anticonvulsant effects using various animal models. The results indicated that AS-1 provided significant protection against seizures induced by electrical stimulation and chemical agents .

Eigenschaften

IUPAC Name |

N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNAETKJDHAQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145428 | |

| Record name | N-Benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-12-7 | |

| Record name | N-Benzylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.